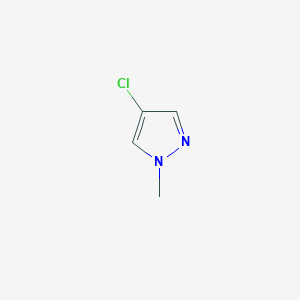
4-Chlor-1-methyl-1H-pyrazol
Übersicht
Beschreibung
4-chloro-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a chlorine atom at the fourth position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agrochemistry .
Wissenschaftliche Forschungsanwendungen
4-chloro-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
4-Chloro-1-methyl-1H-pyrazole is a chemical compound that has been studied for its potential pharmacological effects . The primary targets of 4-chloro-1-methyl-1H-pyrazole are the parasites Leishmania aethiopica and Plasmodium berghei, which cause leishmaniasis and malaria, respectively .
Mode of Action
The mode of action of 4-chloro-1-methyl-1H-pyrazole involves interactions with these parasites. The compound has been found to display superior antipromastigote activity, which is the stage of the parasite life cycle that is susceptible to drug treatment . This activity was justified by a molecular docking study conducted on Lm-PTR1, a protein target in Leishmania .
Biochemical Pathways
The biochemical pathways affected by 4-chloro-1-methyl-1H-pyrazole are those involved in the life cycle of the parasites. By interacting with the Lm-PTR1 protein, 4-chloro-1-methyl-1H-pyrazole disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
Its effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has sufficient bioavailability to exert its antiparasitic effects .
Result of Action
The result of the action of 4-chloro-1-methyl-1H-pyrazole is the death of the parasites, leading to the alleviation of the diseases they cause. For example, one study found that certain derivatives of the compound had suppression rates of 70.2% and 90.4% against Plasmodium berghei .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-oxobutanenitrile with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Another method involves the cyclocondensation of 4-chloro-3-oxobutanenitrile with methylhydrazine. This reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of 4-chloro-1-methyl-1H-pyrazole often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature and reaction time to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced to form pyrazolines under catalytic hydrogenation conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, and the reactions are typically carried out in polar solvents such as dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon are used in the presence of hydrogen gas.
Major Products
Substitution Reactions: Products include 4-amino-1-methyl-1H-pyrazole and 4-thio-1-methyl-1H-pyrazole.
Oxidation Reactions: Products include 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction Reactions: Products include 4-chloro-1-methyl-1H-pyrazoline.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-pyrazole: Lacks the chlorine substituent, making it less reactive in substitution reactions.
4-chloro-1H-pyrazole: Lacks the methyl group, affecting its solubility and reactivity.
4-chloro-3-methyl-1H-pyrazole: Similar structure but with a different substitution pattern, leading to different chemical properties.
Uniqueness
4-chloro-1-methyl-1H-pyrazole is unique due to the presence of both a chlorine and a methyl group, which confer distinct reactivity and solubility properties. This combination allows for a broader range of chemical modifications and applications compared to its analogs .
Eigenschaften
IUPAC Name |
4-chloro-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNUBDXGTOZIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551120 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35852-81-4 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the compound ethyl 2-(2-((4-chloro-1-methyl-1H-pyrazole-3-carbonyl)oxy)acetamido)benzo[1]thiazole-6-carboxylate, which contains the 4-chloro-1-methyl-1H-pyrazole moiety, interact with PI3K-δ?
A1: The research paper highlights that ethyl 2-(2-((4-chloro-1-methyl-1H-pyrazole-3-carbonyl)oxy)acetamido)benzo[1]thiazole-6-carboxylate emerged as a potential hit for PI3K-δ inhibition through a computational drug design approach []. While the specific interactions of the 4-chloro-1-methyl-1H-pyrazole moiety are not explicitly detailed, the study emphasizes the importance of four key residues in the PI3K-δ active site: Ile910, Asp911, Met752, and Lys755. These residues act as a "flap" that facilitates ligand binding []. Molecular docking and binding energy calculations suggest that the candidate molecule, including the 4-chloro-1-methyl-1H-pyrazole group, exhibits favorable binding affinity and energy scores within this active site []. Further research, including experimental validation, is necessary to elucidate the precise binding interactions and their impact on PI3K-δ activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



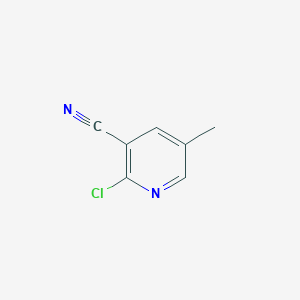
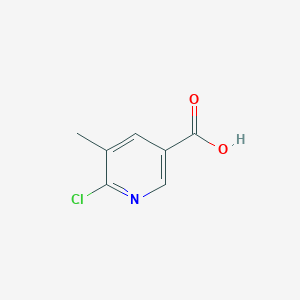


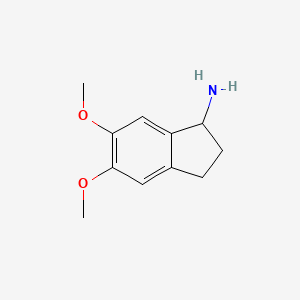
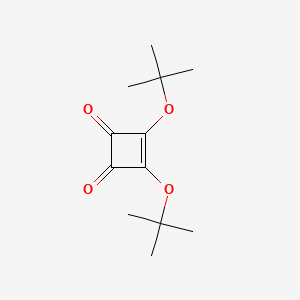


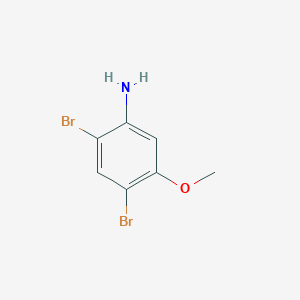
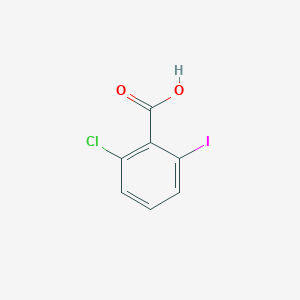
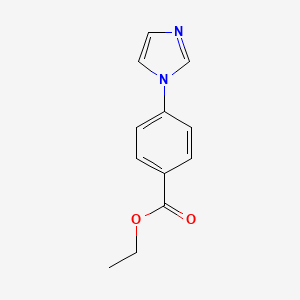

![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)
